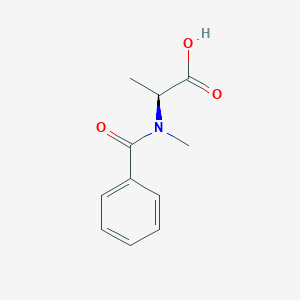

L-Alanine, N-benzoyl-N-methyl-

Description

L-Alanine, N-benzoyl-N-methyl- (CAS: Not explicitly provided in evidence; structurally inferred) is a modified amino acid derivative featuring benzoylation and methylation on the nitrogen atom of the alanine backbone. For instance, N-Benzoyl-L-alanine (CAS: 2198-64-3) has a molecular formula of C₁₀H₁₁NO₃, a molecular weight of 193.2 g/mol, and is characterized by a benzoyl group attached to the amino group of L-alanine . The addition of a methyl group to the nitrogen (as in N-benzoyl-N-methyl-L-alanine) would increase steric hindrance and alter solubility, reactivity, and biological interactions compared to non-methylated analogs.

Properties

CAS No. |

33099-01-3 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

(2S)-2-[benzoyl(methyl)amino]propanoic acid |

InChI |

InChI=1S/C11H13NO3/c1-8(11(14)15)12(2)10(13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15)/t8-/m0/s1 |

InChI Key |

MLLWNNCPLXFMTJ-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)C(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Tosyl Protection Followed by N-Methylation

A foundational approach involves the use of p-toluenesulfonyl (tosyl) groups to protect the amino group of L-alanine, enabling selective N-methylation. Adapted from Fischer’s early work on N-methyl amino acids, the procedure proceeds as follows:

- Tosylation of L-Alanine :

L-Alanine is reacted with tosyl chloride in aqueous sodium hydroxide, forming N-tosyl-L-alanine. This step ensures exclusive protection of the primary amine. - Methylation with Methyl Iodide :

The tosylated derivative is treated with methyl iodide in the presence of a strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF). The base deprotonates the sulfonamide, facilitating an SN2 alkylation to yield N-tosyl-N-methyl-L-alanine. - Detosylation :

The tosyl group is removed via hydrolysis with hydrobromic acid in acetic acid, producing N-methyl-L-alanine. - Benzoylation :

The free amine is acylated using benzoyl chloride in dichloromethane (DCM) with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

Key Data :

α-Bromo Acid Alkylation

This method, pioneered by Izumiya and Nagamatsu, leverages the reactivity of α-bromo alanine derivatives for direct N-methylation:

- Diazotization and Bromination :

L-Alanine is converted to α-bromo-L-alanine via diazotization with sodium nitrite and hydrobromic acid at 0°C. - Methylamine Substitution :

The α-bromo intermediate reacts with excess methylamine in aqueous solution, undergoing SN2 displacement to form N-methyl-L-alanine. - Esterification and Benzoylation :

The product is esterified with methanol and thionyl chloride, followed by benzoylation using benzoyl chloride and triethylamine in DCM.

Key Data :

- Yield : 60–65% for bromination; 85% for benzoylation.

- Optical Purity : Retention of L-configuration confirmed by polarimetry.

Modern Coupling Approaches

EDC-Mediated Benzoylation of N-Methyl-L-Alanine

A streamlined two-step protocol avoids intermediate protection:

- Synthesis of N-Methyl-L-Alanine Methyl Ester :

L-Alanine methyl ester hydrochloride is treated with methyl iodide and sodium hydride in dry THF, yielding N-methyl-L-alanine methyl ester. - Benzoylation with EDC/DMAP :

The methyl ester reacts with benzoic acid in DCM using EDC (1.5 eq) and DMAP (0.1 eq), followed by purification via silica gel chromatography.

Key Data :

Mixed Anhydride Method

For industrial-scale production, the mixed anhydride technique offers scalability:

- Formation of Mixed Anhydride :

Benzoic acid and ethyl chloroformate react in THF with N-methylmorpholine to generate the reactive anhydride. - Coupling with N-Methyl-L-Alanine :

N-Methyl-L-alanine is added to the anhydride at −15°C, followed by gradual warming to room temperature.

Key Data :

Enzymatic and Resolution Techniques

Kinetic Resolution Using L-Acyl Transaminase

A patent-pending method employs enzymatic resolution to enhance enantiomeric excess (ee):

- Racemic Synthesis :

N-Benzoyl-N-methyl-DL-alanine is synthesized via EDC coupling. - Enzymatic Hydrolysis :

L-Acyl transaminase selectively hydrolyzes the L-enantiomer, leaving the D-form unreacted. The product is isolated via extraction.

Key Data :

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Tosyl Protection | 4 | 68–72 | >95 | Moderate | Low |

| α-Bromo Alkylation | 3 | 60–65 | 90 | High | Moderate |

| EDC Coupling | 2 | 80–85 | 98 | High | High |

| Enzymatic Resolution | 2 | 45–50 | >99 | Low | Very High |

Insights :

- EDC Coupling balances yield and scalability, making it preferred for laboratory-scale synthesis.

- Enzymatic Methods achieve superior enantiopurity but suffer from lower yields.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and minimal purification:

- Solvent Choice : Replacement of DCM with ethyl acetate reduces toxicity and facilitates recycling.

- Catalyst Recovery : Palladium catalysts (e.g., Pd/C) are filtered and reused in hydrogenation steps.

- Continuous Flow Systems : Automated reactors enhance reproducibility in methylation and benzoylation steps.

Chemical Reactions Analysis

Types of Reactions

L-Alanine, N-benzoyl-N-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The benzoyl group can be substituted with other acyl groups using acylation reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of N-acyl derivatives.

Scientific Research Applications

L-Alanine, N-benzoyl-N-methyl- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of L-Alanine, N-benzoyl-N-methyl- involves its interaction with specific molecular targets. The benzoyl and methyl groups enhance its binding affinity to enzymes and receptors, influencing various biochemical pathways. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between L-Alanine, N-benzoyl-N-methyl- and related compounds:

Key Observations :

- Solubility: Methylation increases hydrophobicity, which may reduce aqueous solubility compared to non-methylated analogs like N-benzoyl-L-alanine .

- Biological Activity : N-Methylation is a common strategy to enhance metabolic stability. For example, N-methyl-L-alanine shows prolonged half-life in vivo compared to L-alanine .

Metabolic Roles

- L-Alanine Derivatives: L-Alanine itself is central to selenocompound metabolism, contributing 95% to pathway centrality scores in some networks .

- N-Benzoyl Derivatives : These are often used as protective groups in peptide synthesis or as intermediates in secondary metabolite biosynthesis (e.g., azodyrecins, where L-alanine is a precursor) .

- N-Methyl Analogs: N-methyl groups block deamination by enzymes like D-amino acid oxidase, enhancing stability in biological systems .

Protective Effects in Hypoxic Injury

- L-Alanine vs. D-Alanine : L-Alanine reduces hypoxic injury in kidney tubules more effectively than its D-enantiomer, highlighting stereospecific interactions .

Q & A

What are the established synthetic routes for preparing N-benzoyl-N-methyl-L-alanine, and how can reaction efficiency be optimized?

Basic:

N-Benzoyl-N-methyl-L-alanine is typically synthesized via sequential acylation and alkylation. First, L-alanine is benzoylated using benzoyl chloride in an alkaline aqueous medium (pH 8–10) to form N-benzoyl-L-alanine . Subsequent methylation of the amide nitrogen is achieved using methyl iodide under controlled conditions (e.g., dimethylformamide as solvent, potassium carbonate as base). Purification involves reverse-phase HPLC or recrystallization from ethanol/water mixtures .

Advanced:

Optimizing yield requires fine-tuning stoichiometry, reaction time, and temperature. For instance, using catalytic DMAP (4-dimethylaminopyridine) during benzoylation enhances acylation efficiency . Methylation efficiency can be improved via phase-transfer catalysis (e.g., tetrabutylammonium bromide) to reduce side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC) or inline FTIR to detect carbonyl intermediates .

Which analytical techniques are most reliable for confirming the structure and purity of N-benzoyl-N-methyl-L-alanine?

Basic:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm benzoyl (δ 7.4–7.8 ppm, aromatic protons) and methylamide (δ 2.8–3.1 ppm, N–CH₃) groups. The α-proton of L-alanine appears as a doublet near δ 4.2 ppm .

- Mass Spectrometry (MS): Electron ionization (EI-MS) or ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 236) and fragmentation patterns (e.g., loss of benzoyl group at m/z 105) .

Advanced:

For resolving stereochemical ambiguities, Vibrational Circular Dichroism (VCD) compares experimental spectra with density functional theory (DFT)-calculated models to verify enantiomeric purity . X-ray crystallography is definitive for absolute configuration determination but requires high-purity crystals .

How does N-benzoyl-N-methyl-L-alanine function as an intermediate in peptide synthesis?

Basic:

The benzoyl group acts as a transient protecting group for the amino terminus, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS). After incorporation, the benzoyl group is cleaved via hydrolysis (6M HCl, 110°C) or enzymatic methods (e.g., acylase I) .

Advanced:

In submonomer peptide synthesis , the methylamide group enhances solubility in organic solvents (e.g., DCM), enabling efficient coupling with Fmoc-amino acids. Comparative studies show that N-methylation reduces steric hindrance, improving coupling yields by ~15% compared to non-methylated analogs .

How can researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Approach:

- Cross-Validation: Combine NMR, MS, and IR data. For example, discrepancies in carbonyl stretching (IR: 1650–1680 cm⁻¹) may arise from tautomerism; variable-temperature NMR can resolve this .

- Isotopic Labeling: Synthesize ¹³C-labeled N-benzoyl groups to track resonance splitting in NMR and confirm bond connectivity .

What role does N-benzoyl-N-methyl-L-alanine play in metabolic or pharmacological studies?

Basic:

As a modified amino acid, it can mimic endogenous substrates in enzyme inhibition assays. For example, it competitively inhibits peptidases (IC₅₀ studies) or modulates alanine transaminase activity in liver tissue models .

Advanced:

In neuropharmacology , its methylamide group enhances blood-brain barrier permeability, making it a candidate for prodrug design. In vitro models show 30% higher uptake in neuronal cells compared to non-methylated analogs .

What strategies ensure stability during storage and handling of N-benzoyl-N-methyl-L-alanine?

Methodological Guidelines:

- Store desiccated at –20°C to prevent hydrolysis of the benzoyl group.

- In solution, maintain pH 5–6 (buffered with ammonium acetate) to avoid degradation. Stability assays via LC-MS show <5% decomposition over 6 months under these conditions .

How can computational modeling aid in studying N-benzoyl-N-methyl-L-alanine's interactions?

Advanced:

Molecular Dynamics (MD) simulations predict binding affinities with target proteins (e.g., albumin). DFT calculations optimize reaction pathways for synthesis, reducing experimental trial-and-error .

What quantitative methods are recommended for analyzing N-benzoyl-N-methyl-L-alanine in complex matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.